

# D-xylulose-1-13C chemical and physical properties

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## Compound of Interest

Compound Name: *D-xylulose-1-13C*

Cat. No.: *B584081*

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## An In-depth Technical Guide to D-xylulose-1-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of D-xylulose-1-13C, a stable isotope-labeled form of the ketopentose sugar D-xylulose. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. D-xylulose-1-13C is a critical tool in metabolic research, particularly in metabolic flux analysis (MFA) and as a tracer for quantitation in drug development processes.[\[1\]](#)[\[2\]](#)

## Chemical and Physical Properties

The fundamental chemical and physical characteristics of D-xylulose-1-13C are summarized in the table below. These properties are essential for handling, storage, and experimental design.

Property	Value	Source(s)
IUPAC Name	(3S,4R)-1,3,4,5-tetrahydroxy(1- <sup>13</sup> C)pentan-2-one	[3]
Molecular Formula	<sup>13</sup> CC <sub>4</sub> H <sub>10</sub> O <sub>5</sub>	[2]
Molecular Weight	151.12 g/mol	[2][3]
Exact Mass	151.05617825 Da	[3]
CAS Number	131771-46-5	[1][2]
Isotopic Purity	99 atom % <sup>13</sup> C	
Physical Form	Powder	
Melting Point	152-154 °C	
Solubility	Soluble in water.[4] Slightly soluble in methanol.[5][6]	
Storage	Store at -20°C for long-term stability (up to 2 years in solution).[2] For solid form, store at room temperature away from light and moisture. [7][8]	
Stability	Stable under recommended storage conditions.[9] Hygroscopic.[9]	

## Experimental Protocols

D-xylulose-1-<sup>13</sup>C is primarily used in metabolic research to trace the flow of carbon through various biochemical pathways. Below are detailed methodologies for key experiments involving this labeled compound.

### <sup>13</sup>C-Metabolic Flux Analysis (<sup>13</sup>C-MFA)

$^{13}\text{C}$ -MFA is a powerful technique used to quantify the in vivo fluxes through metabolic pathways. D-xylulose-1- $^{13}\text{C}$  serves as a tracer to elucidate the intracellular metabolic rewiring in response to xylose utilization.[10]

#### Methodology:

- Cell Culture and Labeling:
  - Prepare a defined culture medium with a known concentration of D-xylulose, consisting of a mixture of unlabeled and D-xylulose-1- $^{13}\text{C}$ . A typical ratio might be 76%  $^{13}\text{C}$ -labeled xylose to 24% natural xylose.[11]
  - Inoculate the medium with the microorganism of interest (e.g., *Saccharomyces cerevisiae* or *Clostridium acetobutylicum*).[10][11]
  - Harvest cells during the exponential growth phase to ensure that xylose is the primary carbon source.[11]
- Metabolite Extraction:
  - Quench metabolic activity rapidly by exposing the cells to a cold solvent (e.g.,  $-20^{\circ}\text{C}$  methanol).
  - Extract intracellular metabolites using a suitable solvent system, such as a chloroform/methanol/water mixture.
- Analytical Measurement:
  - Analyze the isotopic labeling patterns of key metabolites, typically proteinogenic amino acids or metabolic intermediates, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]
- Flux Calculation:
  - Utilize computational models to fit the measured mass isotopomer distributions to a metabolic network model, thereby quantifying the intracellular fluxes.

## Synthesis of D-xylulose

While D-xylulose is commercially available, its synthesis can be achieved through various methods, including enzymatic isomerization and chemical synthesis.

### Enzymatic Isomerization of D-xylose:

- Isomerization: D-xylose is isomerized using xylose isomerase, resulting in an equilibrium mixture of D-xylose and D-xylulose.[13]
- Oxidation of Residual D-xylose: The remaining D-xylose is quantitatively oxidized to D-xylonic acid using immobilized *A. calcoaceticus* cells.[13]
- Purification: D-xylonic acid is removed through methanol precipitation and ion-exchange chromatography to yield pure D-xylulose.[13]

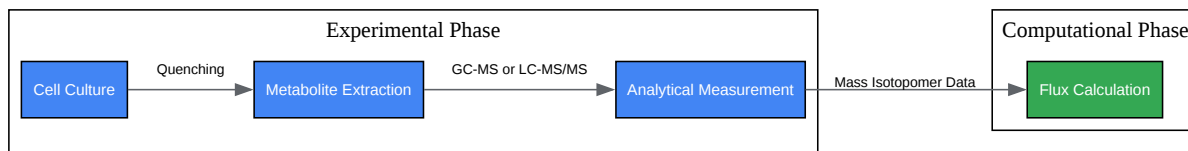
### Chemical Synthesis:

A multi-step chemical synthesis can be employed, often starting from more readily available precursors like hydroxyacetone and ethylene glycol.[14] Key steps in one reported synthesis include:[13][14]

- Protection of Starting Materials: Introduction of protecting groups to shield reactive functional groups.
- Wittig Reaction: Formation of a carbon-carbon double bond.
- Sharpless Asymmetric Dihydroxylation: Enantioselective synthesis of a chiral diol.
- Deprotection: Removal of the protecting groups to yield the final D-xylulose product.

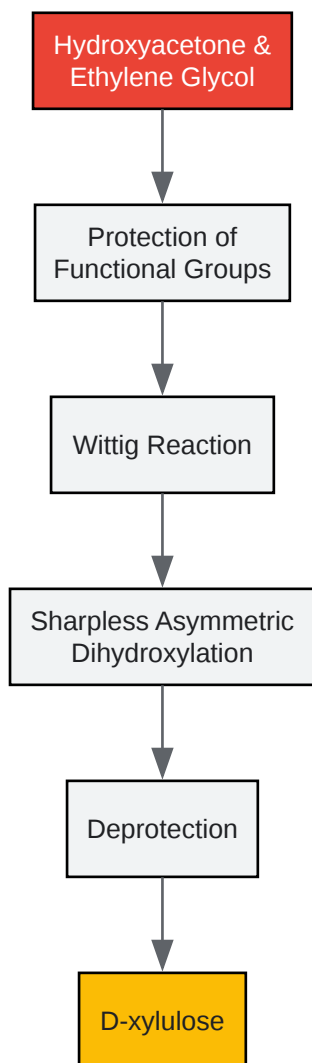
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows relevant to the use of D-xylulose-1-<sup>13</sup>C.



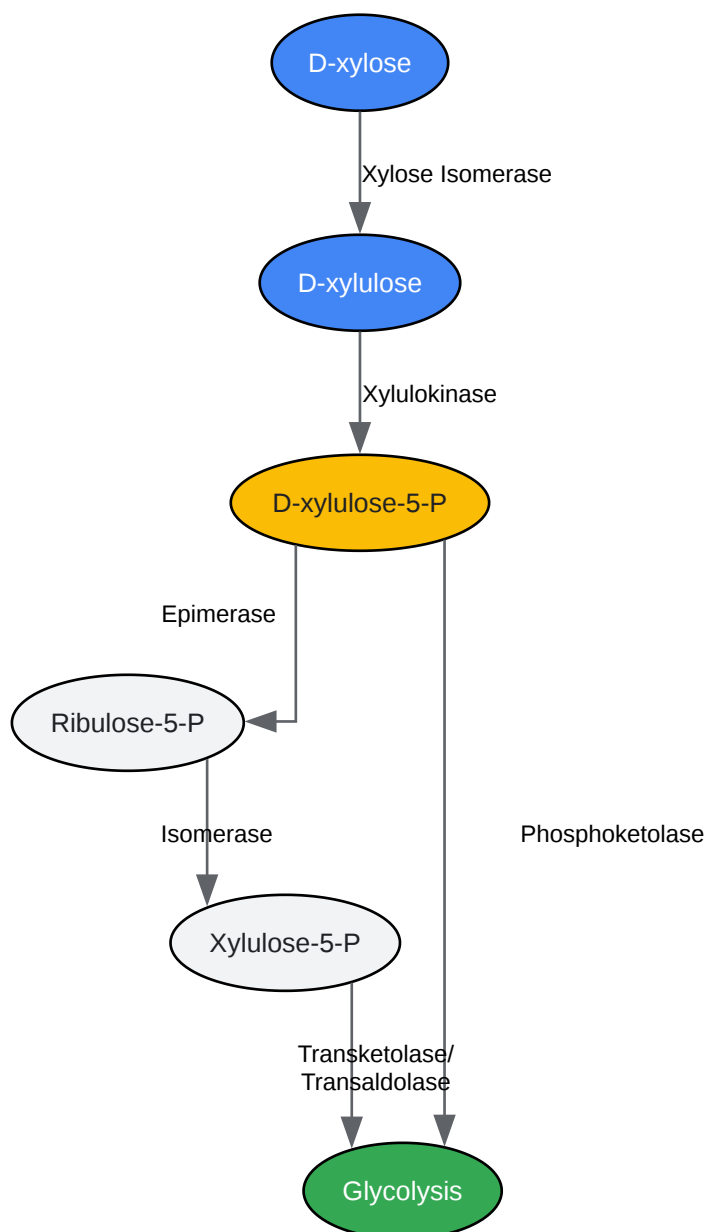
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Caption: Workflow for  $^{13}\text{C}$ -Metabolic Flux Analysis ( $^{13}\text{C}$ -MFA).



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Caption: Simplified workflow for the chemical synthesis of D-xylulose.



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Caption: Entry of D-xylulose into the Pentose Phosphate Pathway.

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